Ibipinabant

Description

Overview of the Endocannabinoid System in Disease Pathophysiology

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system crucial for maintaining physiological homeostasis. mdpi.comresearchgate.net It comprises cannabinoid receptors, their endogenous lipid-based ligands known as endocannabinoids, and the enzymes responsible for synthesizing and degrading these ligands. nih.gov The two primary cannabinoid receptors identified are CB1 and CB2. CB1 receptors are among the most abundant G protein-coupled receptors in the central nervous system (CNS), but are also present in peripheral tissues such as adipose tissue, the liver, skeletal muscle, and the gastrointestinal tract. researchgate.netwikipedia.orgnih.gov CB2 receptors are found predominantly in immune cells and tissues, playing a role in inflammatory processes. nih.gov

The primary endogenous cannabinoids that act as natural ligands for these receptors are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comresearchgate.net The ECS is integral to the control of numerous bodily functions, including synaptic plasticity, neuroprotection, pain perception, stress response, energy balance, and immune function. nih.gov

Dysregulation or impairment of the ECS has been implicated in the pathophysiology of a wide range of diseases. nih.gov For instance, overactivity of the ECS is associated with metabolic disorders like obesity, where it promotes appetite and energy storage. mdpi.com In neurodegenerative conditions such as Parkinson's and Huntington's disease, alterations in CB1 receptor expression and endocannabinoid levels are observed, suggesting the system's involvement in disease progression. elsevier.es The ECS also plays a role in the pathology of endometriosis, influencing processes like inflammation, pain, and cell proliferation. mdpi.comnih.gov

Table 1: Role of the Endocannabinoid System in Select Pathophysiological Conditions

| Disease Area | Role of the Endocannabinoid System | Key Receptors Involved | References |

|---|---|---|---|

| Metabolic Disorders (e.g., Obesity, Diabetes) | Regulates appetite, energy storage, glucose and lipid metabolism. Overactivation can lead to increased food intake and fat accumulation. | CB1 | mdpi.comresearchgate.net |

| Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | Modulates neurotransmission, neuroinflammation, and oxidative stress. Dysregulation can contribute to neuronal damage. | CB1 | mdpi.comelsevier.es |

| Chronic Pain & Inflammation | Modulates pain signaling pathways and immune responses. | CB1, CB2 | mdpi.comnih.gov |

| Substance Abuse & Addiction | Involved in the brain's reward pathways, influencing the reinforcing effects of addictive substances. | CB1 | patsnap.com |

| Reproductive Disorders (e.g., Endometriosis) | Influences inflammation, cell proliferation, and pain associated with the condition. | CB1 | mdpi.comnih.gov |

Rationale for Cannabinoid Receptor 1 (CB1R) Antagonism in Disease Management

Given the link between an overactive endocannabinoid system and various disease states, blocking the CB1 receptor emerged as a logical therapeutic strategy. wikipedia.org A CB1R antagonist is a drug that binds to the CB1 receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens the receptor's activity, including its activation by endogenous cannabinoids. wikipedia.org Many compounds in this class, including Ibipinabant, also exhibit inverse agonist properties, meaning they can produce effects opposite to those of agonists by stabilizing the inactive state of the receptor. wikipedia.orgnih.gov

The primary rationale for developing CB1R antagonists was for the treatment of obesity and related metabolic disorders. patsnap.com The well-known appetite-stimulating effects of cannabis, mediated by the activation of CB1 receptors in the brain's appetite-regulating centers, led to the hypothesis that blocking these receptors would decrease food intake and promote weight loss. wikipedia.org Beyond appetite suppression, preclinical studies suggested that CB1R antagonism in peripheral tissues could increase insulin (B600854) sensitivity and enhance the oxidation of fatty acids in muscle and the liver, providing further benefits for managing metabolic syndrome. wikipedia.orgnih.gov

The therapeutic potential of CB1R antagonism extends beyond metabolic conditions. Research has explored its use in:

Substance Abuse: By blocking CB1 receptors involved in the brain's reward circuitry, antagonists could potentially reduce the rewarding effects of addictive substances like nicotine (B1678760) and alcohol, thereby aiding in addiction recovery. patsnap.com

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, regulating neurotransmitter release and reducing neuroinflammation through CB1R modulation has been investigated as a potential strategy to slow disease progression. patsnap.com

Table 2: Therapeutic Rationale for CB1 Receptor Antagonism

| Therapeutic Area | Rationale for Blockade | Potential Outcome | References |

|---|---|---|---|

| Obesity | CB1R activation stimulates appetite and energy storage. | Reduced food intake, weight loss, decreased adiposity. | wikipedia.orgpatsnap.com |

| Metabolic Syndrome | CB1R activation in peripheral tissues contributes to insulin resistance and altered lipid profiles. | Improved insulin sensitivity, improved lipid levels. | wikipedia.orgnih.gov |

| Substance Addiction | CB1R is involved in the dopamine-mediated reward pathways. | Diminished craving and rewarding effects of addictive substances. | patsnap.com |

| Neuroinflammation | CB1R modulation can influence inflammatory processes in the central nervous system. | Reduction of neuroinflammation associated with neurodegenerative diseases. | patsnap.com |

Historical Context of First-Generation CB1R Antagonists in Drug Development

The journey toward CB1R antagonists began with the isolation of Δ⁹-tetrahydrocannabinol (THC) from cannabis in 1964, which ultimately led to the discovery of the cannabinoid receptors in the late 1980s and early 1990s. wikipedia.org This was followed by the identification of endogenous cannabinoids, confirming the existence of a native signaling system. nih.gov

A pivotal moment in cannabinoid pharmacology was the development of SR141716 (Rimonabant) by Sanofi in 1994. wikipedia.org As the first potent and selective CB1R antagonist, Rimonabant (B1662492) validated the CB1 receptor as a viable drug target. Its ability to reduce food intake and body weight in preclinical models sparked immense interest, paving the way for a class of drugs known as first-generation CB1R antagonists. wikipedia.orgnih.gov

Following Rimonabant, several other pharmaceutical companies developed their own CB1R antagonists. These compounds, often structurally related to Rimonabant's 1,5-diarylpyrazole core or belonging to new chemical classes, included Taranabant (Merck), Otenabant (Pfizer), and this compound (Solvay Pharmaceuticals). nih.govnih.gov

This compound (also known as SLV319) was designed in 2000 and is a potent and highly selective CB1R antagonist belonging to the 3,4-diarylpyrazoline class. wikipedia.orgwikipedia.org Research demonstrated its high affinity for the human CB1 receptor, with a Ki value of 7.8 nM, and over 1000-fold greater selectivity for the CB1 receptor compared to the CB2 receptor (Ki = 7943 nM). medchemexpress.com Like its contemporaries, this compound showed potent anorectic (appetite-suppressing) effects in animal models and was advanced into clinical trials for the treatment of obesity. wikipedia.orgmdpi.com

However, the promise of this first generation of drugs was cut short. While Rimonabant was approved in Europe and other countries for obesity treatment, post-marketing surveillance and further clinical trial data revealed a significant association with psychiatric side effects, including anxiety, depression, and suicidal ideation. nih.govnih.gov These adverse effects, believed to be a direct consequence of blocking CB1 receptors in the central nervous system, led to the withdrawal of Rimonabant from the market in 2008. nih.gov This event had a profound impact on the entire field, leading to the discontinuation of clinical development for virtually all brain-penetrant first-generation CB1R antagonists, including this compound, which was halted during Phase II trials. nih.govspringer.com this compound is now used exclusively as a pharmacological tool in laboratory research. wikipedia.org

Table 3: Profile of Selected First-Generation CB1 Receptor Antagonists

| Compound Name | Developer | Chemical Class | Highest Development Phase | Reason for Discontinuation | References |

|---|---|---|---|---|---|

| Rimonabant | Sanofi-Aventis | 1,5-Diarylpyrazole | Marketed (Withdrawn) | Psychiatric side effects (anxiety, depression). | nih.govnih.gov |

| This compound | Solvay Pharmaceuticals | 3,4-Diarylpyrazoline | Phase II | Class-wide safety concerns following Rimonabant's withdrawal. | wikipedia.orgmdpi.comspringer.com |

| Taranabant | Merck | Acyclic Amide | Phase III | Unfavorable risk/benefit profile, including psychiatric adverse events. | nih.govmdpi.com |

| Otenabant | Pfizer | Purine Derivative | Phase III | Discontinued based on changing regulatory perspectives on the drug class. | nih.govmdpi.com |

| Surinabant | Sanofi-Aventis | 1,5-Diarylpyrazole | Phase II | Discontinued for smoking cessation. | nih.govnih.gov |

Ligand-Receptor Interaction and Selectivity

This compound's interaction with cannabinoid receptors is characterized by high affinity and marked selectivity, primarily targeting the CB1 receptor.

This compound is a potent antagonist of the cannabinoid CB1 receptor, demonstrating a high binding affinity. medchemexpress.comwikipedia.org In competitive binding assays using Chinese Hamster Ovary (CHO) cells transfected with the human CB1 receptor, this compound effectively displaced the specific CB1 agonist CP-55940, showing a Ki (inhibition constant) of 7.8 nM. medchemexpress.com This strong binding affinity underscores its potency at the CB1 receptor. The racemate of the compound, (±)-Ibipinabant, shows a slightly lower potency with an IC50 of 22 nM. medchemexpress.com Functionally, it acts as an antagonist, blocking the receptor and preventing its activation by agonists like anandamide (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG). medchemexpress.commdpi.com

This compound exhibits significant selectivity for the CB1 receptor over the CB2 receptor. medchemexpress.com Its binding affinity for the CB2 receptor is substantially lower, with a reported Ki of 7943 nM. medchemexpress.com This translates to a selectivity ratio of over 1000-fold in favor of the CB1 receptor, establishing this compound as a highly selective CB1 receptor antagonist. medchemexpress.com This selectivity is a key feature, as the CB1 and CB2 receptors, while both part of the endocannabinoid system, have distinct tissue distributions and physiological roles. mdpi.comnih.gov The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in immune cells. mdpi.commedchemexpress.com

Binding Affinity of this compound for Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB2/CB1) | Reference |

|---|---|---|---|---|

| This compound | CB1 | 7.8 nM | >1000-fold | medchemexpress.com |

| This compound | CB2 | 7943 nM | ||

| (±)-Ibipinabant | CB1 | 22 nM (IC50) | N/A | medchemexpress.com |

Functional Modulatory Characteristics

Beyond simple receptor blockade, this compound displays more complex functional properties, including inverse agonism and the ability to modulate specific intracellular signaling cascades.

This compound is classified not only as an antagonist but also as an inverse agonist at the CB1 receptor. nih.govmedchemexpress.comnih.gov Unlike a neutral antagonist which binds to a receptor and prevents an agonist from binding without eliciting a response, an inverse agonist binds to the same receptor and produces a pharmacological effect opposite to that of an agonist. nih.govmdpi.com This occurs because some receptors, including the CB1 receptor, can exhibit a level of constitutive activity even in the absence of an agonist. nih.gov An inverse agonist like this compound reduces this basal level of receptor activity. nih.govnih.gov This property is shared with other first-generation CB1 antagonists such as rimonabant and taranabant. nih.govnih.gov

The CB1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, triggers various intracellular signaling pathways. mdpi.commdpi.com One of the key downstream effects of CB1 receptor activation is the modulation of arachidonic acid release. medchemexpress.com this compound has been shown to concentration-dependently antagonize the release of arachidonic acid induced by the CB1 agonist WIN-55212 in CHO cells, with a pA2 value of 9.9. medchemexpress.com The pA2 value is a measure of the potency of an antagonist, and this high value indicates a strong ability to block this specific signaling pathway.

Furthermore, research into biased antagonism at the CB1 receptor highlights that signaling can proceed through different pathways, primarily G-protein-dependent signaling and β-arrestin-2 (βArr2) signaling. nih.gov While this compound itself is considered an unbiased inverse agonist, its structure has served as a parent compound for developing biased antagonists that preferentially inhibit one pathway over the other. nih.gov This demonstrates that the molecular scaffold of this compound is amenable to modifications that can fine-tune its functional effects on distinct intracellular signaling cascades. nih.gov

Off-Target Receptor Interactions and Mechanisms

While highly selective for the CB1 receptor, studies have investigated potential off-target effects of this compound. In silico off-target modeling predicted interactions with mitochondrial proteins involved in ADP/ATP exchange. nih.gov Specifically, the adenine (B156593) nucleotide translocase 1 (ANT1) and the voltage-dependent anion channel (VDAC) were identified as potential molecular sites for this compound. nih.gov

Experimental verification confirmed that this compound inhibits the mitochondrial ANT-mediated exchange of ADP/ATP. nih.gov Docking simulations suggested that this compound likely binds to ANT1. nih.gov This off-target interaction provides a potential mechanism for observed cellular effects that are independent of CB1 receptor antagonism, such as impacts on mitochondrial function. nih.gov

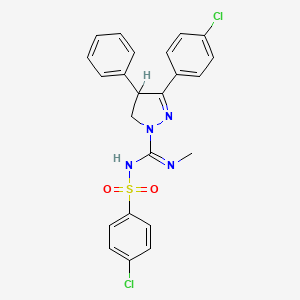

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457819 | |

| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362519-49-1 | |

| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profile of Ibipinabant

Studies have shown that this compound can directly modulate the activity of K-ATP channels composed of the Kir6.2 and SUR1 subunits, which are predominantly found in pancreatic β-cells. nih.govnih.gov This modulation occurs independently of its action on the CB1 receptor. nih.gov Evidence from studies on SUR1-knockout (KO) mice indicates the involvement of SUR1 K-ATP channels in the compound's effects on glucose metabolism. nih.gov In vivo experiments demonstrated that this compound induced glucose intolerance in wild-type and CB1-KO mice, but not in SUR1-KO mice, highlighting the critical role of the SUR1 subunit in mediating these effects. nih.gov

This compound has been identified as a direct-acting opener of SUR1 K-ATP channels. nih.gov Electrophysiological studies using cell-attached patches with reconstituted Kir6.2/SUR1 channels showed that this compound significantly increased K-ATP channel activity. nih.govresearchgate.net Specifically, a 3 μM concentration of this compound resulted in a 7.50 ± 2.36-fold increase in the channel's open probability (NPo) compared to the vehicle control. nih.govresearchgate.net

This action is characterized as a direct allosteric regulation of the channel. nih.gov Radioligand binding assays have shown that this compound allosterically modulates the binding of ³H-glibenclamide to membranes containing Kir6.2/SUR1 in the presence of MgATP. nih.gov This suggests that this compound binds to a site on the Kir6.2/SUR1 channel complex that is distinct from the sulfonylurea binding site, thereby altering the channel's conformation and activity. nih.gov Compared to the full agonist diazoxide, this compound is considered a partial agonist for K-ATP channel opening. nih.gov

Interactive Data Table: Effect of this compound on Kir6.2/SUR1 Channel Activity

| Compound | Concentration | Fold Change in NPo (mean ± SE) |

|---|---|---|

| Vehicle (0.1% DMSO) | - | 1.48 ± 0.48 |

| This compound | 3 µM | 7.50 ± 2.36 |

| Rimonabant (B1662492) | 3 µM | 6.76 ± 1.76 |

NPo: Normalized open probability. Data from electrophysiological recordings on reconstituted Kir6.2/SUR1 channels.

The direct opening of Kir6.2/SUR1 K-ATP channels by this compound has significant implications for glucose-stimulated insulin secretion (GSIS). nih.gov By opening these channels, this compound can hyperpolarize the pancreatic β-cell membrane, which in turn inhibits the influx of calcium ions that is necessary to trigger insulin release. This mechanism is similar to that of other K-ATP channel openers like diazoxide. nih.gov

Acute in vivo and in vitro studies have demonstrated that this compound exhibits K-ATP channel opener-like effects on GSIS. nih.gov This direct regulation of insulin secretion appears to contribute to the compound's effects on glucose tolerance and insulinemia, which are observed independently of its effects on body weight. nih.gov The ability of this compound to modulate insulin secretion through direct interaction with the β-cell K-ATP channel provides a mechanistic explanation for its observed effects on glycemic control. nih.govnih.gov The K-ATP channel, by coupling cell metabolism to membrane excitability, is a key regulator of insulin secretion. nih.gov

Preclinical Efficacy Studies and Therapeutic Area Investigations

Metabolic Syndrome and Associated Pathologies

Ibipinabant, a first-generation cannabinoid receptor 1 (CB1R) antagonist, has been the subject of preclinical investigations to determine its efficacy in addressing metabolic syndrome and related conditions. nih.gov Research in animal models has focused on its ability to modulate energy balance, food intake, and glucose metabolism.

The endocannabinoid system is a significant regulator of energy homeostasis, influencing appetite and energy storage. nih.gov Antagonism of the CB1R is a mechanism that has been explored for its potential to decrease food intake and body weight. nih.gov

Preclinical studies have indicated that this compound can curb the consumption of highly palatable foods. nih.gov Research findings noted that this compound achieved a substantial reduction in the intake of such foods. nih.gov The drive to consume palatable food can stimulate brain reward circuits, a process in which the endocannabinoid system is directly involved, suggesting a potential mechanism for this compound's effects. nih.gov This effect on palatable food intake is a noted characteristic of CB1R antagonists. researchgate.net

A distinguishing feature of this compound observed in preclinical models is its efficacy at relatively low levels of brain CB1R occupancy. nih.gov It was reported to produce a significant reduction in palatable food intake with a brain CB1R occupancy of only 11%. nih.gov This contrasts with the structurally related compound rimonabant (B1662492), which required a much higher occupancy of over 65% to achieve an equivalent effect on food intake. nih.gov Further studies confirmed this compound's ability to penetrate the brain, showing a brain/plasma ratio of 22% following oral administration in mice. nih.gov

| Compound | Brain CB1R Occupancy for Efficacy | Brain/Plasma Ratio |

|---|---|---|

| This compound | 11% nih.gov | 22% nih.gov |

| Rimonabant | >65% nih.gov | 100% nih.gov |

| MRI-1891 | Not Applicable | 7% nih.gov |

The therapeutic effects of this compound on metabolic parameters extend to adiposity. In a study using a diet-induced obesity (DIO) mouse model, a peripherally restricted CB1R inverse agonist, JD5037, was demonstrated to be as effective as its brain-penetrant parent compound, this compound, in improving multiple metabolic parameters associated with obesity. nih.gov This suggests that this compound possesses the capacity to induce these benefits. nih.gov Chronic treatment with other CB1R antagonists, such as rimonabant, has been shown to cause a robust reduction of obesity, with one study noting a 50% decrease in adipose mass in obese mice. researchgate.net

This compound has demonstrated significant antidiabetic effects in preclinical models, appearing to act independently of its effects on body weight. In a 9-week study involving male Zucker diabetic fatty (ZDF) rats, a model for progressive β-cell dysfunction, this compound administration led to marked improvements in glycemic control compared to vehicle-treated controls.

Key findings from the study include a 61% reduction in fasting glucose, a 44% decrease in glucose excursion area under the curve (AUC) during an oral glucose tolerance test (OGTT), and a 50% reduction in glycosylated hemoglobin (HbA1c). Furthermore, this compound treatment was associated with a preservation of pancreatic β-cell function, evidenced by increased non-fasting insulin (B600854) levels, islet area, and islet insulin content.

Another study in hyperinsulinemic Zucker rats showed that chronic administration of this compound improved both fed and fasting insulinemia. researchgate.net It also blunted the age-related increase in the homeostatic model assessment of insulin resistance (HOMA-IR) by approximately 50% and significantly lowered fed insulin concentrations. researchgate.net

| Parameter | Percentage Change vs. Vehicle Control |

|---|---|

| Fasting Glucose | -61% |

| Glucose Excursion (OGTT AUC) | -44% |

| Glycosylated Hemoglobin (HbA1c) | -50% |

| Non-fasting Insulin | +71% |

| Islet Area | +40% |

| Islet Insulin Content | +76% |

Antidiabetic Effects

Insulin Sensitivity and Secretion Dynamics

Hyperinsulinemia, a condition characterized by excessive insulin levels in the blood, is a hallmark of insulin resistance. Preclinical studies indicate that this compound can mitigate this condition. In studies with Zucker rats, a model known for developing hyperinsulinemia, chronic treatment with this compound effectively lowered both fed and fasting insulin levels.

In one 10-week study, the insulin area under the curve (AUC) during an OGTT was significantly lower—reduced by up to 53%—in the this compound-treated group compared to controls, even though glucose tolerance was maintained. This suggests that less insulin was required to control blood glucose, pointing towards improved insulin sensitivity. Furthermore, in ZDF rats, which exhibit early-stage hyperinsulinemia that progresses to insulin decline, this compound treatment blunted the initial excessive insulin levels. plos.org

Perhaps one of the most significant preclinical findings for this compound is its potential to protect pancreatic beta-cells, the sole producers of insulin. In a model of progressive β-cell dysfunction (male ZDF rats), vehicle-treated animals showed signs of β-cell decline, including dramatic drops in insulin levels over the 9-week study. nih.govplos.org In stark contrast, chronic treatment with this compound appeared to attenuate this loss of β-cell function and mass. nih.govplos.org

By the end of the study, this compound-treated rats demonstrated a 71% increase in non-fasting insulin levels, a 40% greater islet area, and a 76% higher islet insulin content compared to the vehicle-treated controls. nih.govplos.org These effects, which were independent of weight loss, suggest that this compound may directly support β-cell health and preserve their functional capacity in the face of metabolic stress. nih.govplos.org This is consistent with the broader understanding that chronic cannabinoid receptor 1 (CB1R) blockade can protect against β-cell loss. nih.gov

Interactive Data Table: Effect of this compound on Beta-Cell Parameters in ZDF Rats

| Parameter | Result | Citation |

|---|---|---|

| Non-fasting Insulin | ▲ 71% increase vs. vehicle control | nih.gov, plos.org |

| Pancreatic Islet Area | ▲ 40% increase vs. vehicle control | nih.gov, plos.org |

| Islet Insulin Content | ▲ 76% increase vs. vehicle control | nih.gov, plos.org |

Dyslipidemia and Hepatic Steatosis Improvement

The therapeutic potential of CB1 receptor antagonists extends to metabolic conditions such as dyslipidemia (abnormal blood lipid levels) and hepatic steatosis (fatty liver). While specific preclinical data detailing the effects of this compound on lipid profiles and liver fat are not as extensively reported as its glycemic effects, its classification as a first-generation CB1R antagonist places it within a class of drugs known to address these issues. nih.gov For instance, the peripherally restricted CB1R inverse agonist JD5037, for which this compound is a brain-penetrant parent compound, has been shown to have favorable effects on fasting triglyceride levels, liver weight, and liver enzymes, and to reduce hepatic steatosis in diet-induced obese mouse models. nih.gov The broader class of CB1R antagonists has been noted in preclinical and clinical research for improving multiple cardiometabolic parameters, including plasma cholesterol and triglycerides. nih.gov However, direct and detailed research findings focusing solely on this compound's efficacy in ameliorating dyslipidemia and hepatic steatosis in preclinical models remain to be fully elucidated in published literature.

Central Nervous System Research and Behavioral Phenotypes

The endocannabinoid system, particularly the CB1 receptor, is densely expressed in the central nervous system and plays a crucial role in regulating a wide array of physiological processes. High concentrations of CB1 receptors are found in brain regions integral to memory, cognition, emotion, and motor control, such as the hippocampus, cortex, and basal ganglia. nih.gov As a CB1 receptor antagonist, this compound was positioned to modulate these functions, leading to investigations into its effects on various behavioral phenotypes.

Cannabinoid Receptor 1 Modulation in Memory and Cognition

The role of the CB1 receptor in learning and memory is complex and multifaceted. It is well-established that acute administration of CB1 receptor agonists, such as Δ⁹-tetrahydrocannabinol (THC), impairs memory in a range of animal models and in humans. nih.govpnas.org This has led to the hypothesis that blocking the CB1 receptor might, conversely, enhance cognitive processes.

Preclinical studies with CB1 receptor antagonists have yielded mixed results. Some research has shown that antagonists like rimonabant and the novel compound CE can prolong the duration of spatial memory and improve performance in various memory tasks in rodents. nih.govnih.gov These findings suggest that these compounds may act on memory consolidation processes. nih.gov However, the cognitive-enhancing effects are not universally observed across all paradigms. A 2019 meta-analysis concluded that acute administration of CB1 receptor antagonists had no significant effect on non-spatial memory in rodents. nih.gov Furthermore, long-term disruption of CB1 signaling through genetic deletion in mice has been shown to lead to an accelerated age-related decline in cognitive functions and associated neuron loss in the hippocampus, suggesting a necessary role for the endocannabinoid system in maintaining cognitive health over the lifespan. pnas.orgresearchgate.net

While this compound acts via the same mechanism as the antagonists used in these studies, specific preclinical data on its direct effects on memory and cognition have not been widely published, largely due to the cessation of its development program. researchgate.net

Other Investigational Areas

Beyond metabolic and primary CNS disorders, the widespread distribution and function of the endocannabinoid system have prompted research into other therapeutic areas, including neurodegenerative diseases.

Neuroprotective Potentials in Neurodegenerative Models (e.g., Alzheimer's Disease)

Modulation of the endocannabinoid system has emerged as a potential strategy for treating neurodegenerative conditions like Alzheimer's disease (AD). mdpi.com The pathology of AD involves neuroinflammation, excitotoxicity, oxidative stress, and the accumulation of pathological proteins. mdpi.comsiriusstore.com Cannabinoids have demonstrated neuroprotective properties by counteracting these processes in various experimental models. mdpi.comsiriusstore.com Given the high density of CB1 receptors in brain regions profoundly affected by AD, such as the hippocampus, this receptor is a key target of interest. mdpi.com

A hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) peptides into plaques. mdpi.com The relationship between the CB1 receptor and Aβ pathology is intricate. Some studies suggest that activation of CB1 receptors can be neuroprotective against Aβ-induced toxicity, preserving normal electrophysiological properties of neurons and reducing neuroinflammation. nih.gov There is also evidence that endocannabinoids can inhibit the aggregation of Aβ peptides and facilitate their clearance. nih.govmdpi.com Conversely, other research indicates that Aβ itself may aberrantly enhance endocannabinoid signaling, potentially contributing to synaptic deficits. mdpi.com

The existing research on cannabinoid interventions for Aβ pathology has largely focused on the effects of agonists or general modulators of the endocannabinoid system. mdpi.comnih.gov There is a lack of specific published studies investigating the direct impact of the CB1 antagonist this compound on the generation or clearance of amyloid-beta plaques in preclinical models of Alzheimer's disease.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.com The role of the CB1 receptor in modulating oxidative stress appears to be highly dependent on the specific pathological context.

In several preclinical models of disease affecting non-neuronal tissues, such as doxorubicin-induced cardiomyopathy and cisplatin-induced nephropathy, activation of the CB1 receptor was found to promote oxidative stress and inflammation. oup.comnih.govnih.gov In these studies, treatment with CB1 antagonists like rimonabant or AM281 markedly attenuated oxidative damage and cell death. nih.govmdpi.com This suggests that under certain disease conditions, blocking CB1 receptors can have a protective, anti-oxidative effect. mdpi.com In contrast, other studies have shown that CB1 receptor activation can protect neurons from oxidative stress-induced damage in models of retinal degeneration. nih.gov

This highlights the complexity of CB1 receptor signaling in cellular protection. While antagonism of CB1 has shown beneficial anti-oxidative effects in some peripheral disease models, direct preclinical evidence for this compound's ability to specifically mitigate oxidative stress in neurons within the context of neurodegenerative disease models is not available in the current body of scientific literature.

Data Tables

Table 1: Summary of Preclinical Findings for CB1 Receptor Antagonists in CNS Research Note: This table summarizes general findings for the class of CB1 receptor antagonists, as specific data for this compound is limited. The findings can be context- and model-dependent.

| Research Area | Preclinical Model | General Effect of CB1 Antagonism | Representative Compounds Studied |

| Memory & Cognition | Rodent spatial memory tasks (e.g., radial arm maze) | Enhanced memory consolidation/duration. nih.govnih.gov | Rimonabant, CE |

| Rodent non-spatial memory tasks | No significant effect (meta-analysis). nih.gov | Rimonabant, AM251 | |

| Genetically modified mice (CB1 knockout) | Accelerated age-related cognitive decline. pnas.orgresearchgate.net | N/A | |

| Addictive Behaviors | Rodent self-administration & relapse models | Reduced reinforcing effects of drugs; decreased drug-seeking. nih.govresearchgate.net | Rimonabant |

| Opioid-dependent rodents | Precipitation of withdrawal symptoms. nih.gov | Rimonabant | |

| Neuroprotection (AD Models) | Amyloid-beta induced toxicity | No direct studies on antagonists found. Agonist activation showed protection. | ACEA (agonist) |

| Oxidative Stress | Murine models of cardiomyopathy & nephropathy | Attenuated oxidative/nitrosative stress and inflammation. oup.comnih.gov | Rimonabant, AM281 |

| Light-induced retinal degeneration model | Antagonism increased apoptosis and glial reactivity. nih.gov | AM251 |

Pharmacodynamic Research and Mechanistic Insights

Relationship Between Receptor Occupancy and Biological Response

The connection between the extent of CB1 receptor occupation in the brain and the resulting biological effects is a critical aspect of understanding the pharmacodynamics of CB1R antagonists. Research indicates that Ibipinabant demonstrated a notable separation between receptor occupancy and its effect on appetite when compared to other compounds in its class. nih.gov

A significant finding was that this compound could produce a substantial reduction in the intake of palatable food at a brain CB1R occupancy as low as 11%. nih.gov This contrasts sharply with the first-in-class CB1R antagonist, Rimonabant (B1662492), which required a much higher brain receptor occupancy of over 65% to achieve an equivalent reduction in food intake. nih.gov This distinction suggested that the anti-obesity effects of some CB1R antagonists might be mediated, at least in part, by mechanisms outside the central nervous system. nih.gov Further supporting its central nervous system (CNS) penetration, this compound was found to have a brain/plasma ratio of 22% following oral administration in mice. nih.gov

Brain CB1R Occupancy and Anorectic Effect

| Compound | Brain CB1R Occupancy for Equivalent Reduction in Palatable Food Intake |

|---|---|

| This compound | 11% nih.gov |

| Rimonabant | >65% nih.gov |

In Vivo and In Vitro Mechanistic Investigations of Therapeutic Effects

Investigations into the mechanisms of this compound's effects have spanned both whole-organism (in vivo) and cellular (in vitro) models, particularly concerning its metabolic benefits.

In vivo studies demonstrated that chronic administration of this compound improves metabolic parameters. researchgate.net Specifically, it was shown to improve both fed and fasting insulinemia and plasma insulin (B600854) levels during a glucose tolerance test. researchgate.net These findings pointed toward a direct or indirect role in glucose homeostasis and insulin regulation.

To explore the underlying mechanism, in vitro studies were conducted using pancreatic islets. researchgate.net These experiments revealed that this compound has a direct effect on insulin secretion. researchgate.net At a concentration of 10 µM, this compound reduced glucose-stimulated insulin secretion (GSIS) by approximately 74–75%. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be between 2.4 and 2.5 µM. researchgate.net This suggests that one of the therapeutic mechanisms of this compound on glucose metabolism involves direct action at the level of pancreatic islets. researchgate.net The development of peripherally restricted CB1R inverse agonists derived from this compound, such as JD5037, which replicated the metabolic benefits of the parent compound, further supports the concept that these therapeutic effects can be mediated through peripheral CB1 receptors. nih.gov

In Vitro Effect on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

| Compound | IC₅₀ for GSIS Inhibition |

|---|---|

| This compound | ~2.4–2.5 µM researchgate.net |

| Rimonabant | ~2.4–2.5 µM researchgate.net |

| Diazoxide | 10.4 µM researchgate.net |

Comparative Pharmacodynamics with Other CB1R Modulators

This compound was one of several first-generation CB1R antagonists/inverse agonists developed, including Rimonabant, Taranabant, and Otenabant. nih.govnih.gov These compounds were all investigated for similar therapeutic applications, and their development was largely halted following the market withdrawal of Rimonabant due to neuropsychiatric side effects linked to high occupancy of central CB1 receptors. nih.govnih.gov

A key area of comparative pharmacodynamics is the distinction between brain-penetrant and peripherally restricted CB1R modulators. This compound itself served as a crucial starting point for the development of second-generation, peripherally restricted agents. nih.govbohrium.com The Jenrin group, for instance, used this compound's chemical structure as a scaffold to create analogs with polar modifications designed to minimize blood-brain barrier penetration. nih.gov

The resulting compound, JD5037, is a peripherally restricted CB1R inverse agonist. nih.gov In diet-induced obese mouse models, JD5037 was found to be as effective as its brain-penetrant parent compound, this compound, in improving multiple metabolic parameters. nih.gov This comparison is significant as it demonstrates that the therapeutic metabolic benefits of CB1R blockade can be achieved by targeting peripheral receptors, thereby providing a mechanistic rationale for developing compounds that avoid the central effects associated with the first generation of CB1R antagonists. nih.govbohrium.com In vitro, this compound's potency in inhibiting insulin secretion was shown to be nearly identical to that of Rimonabant, with both having an IC50 of approximately 2.4-2.5 µM. researchgate.net

Clinical Development Trajectory and Research Outcomes

Clinical Trial Design and Research Objectives (Phase II and III)

Clinical trials for Ibipinabant, including a notable Phase II/III study initiated in March 2008, were designed to assess its efficacy and safety in treating obesity and type 2 diabetes. medchemexpress.com The primary objectives of these trials were to evaluate the compound's ability to induce weight loss and improve glycemic control in patient populations struggling with these conditions.

Preclinical studies had demonstrated this compound's potent anorectic (appetite-suppressing) effects in animals, laying the groundwork for its investigation in human obesity. wikipedia.org Research in diet-induced obese mice showed that this compound could reduce food intake, body weight, and adiposity. medchemexpress.com Furthermore, studies in animal models of type 2 diabetes, such as the male Zucker diabetic fatty (ZDF) rats, indicated that this compound could have antidiabetic effects independent of weight loss. nih.gov In these models, this compound was shown to reduce fasting glucose, improve glucose tolerance, and lower HbA1c levels. nih.gov Notably, it also appeared to attenuate the loss of pancreatic β-cells, which are crucial for insulin (B600854) production. nih.gov These promising preclinical findings supported the rationale for evaluating this compound in clinical trials for both obesity and type 2 diabetes. medchemexpress.comnih.gov

Preclinical Efficacy of this compound in Animal Models

| Model | Key Findings | Reference |

|---|---|---|

| Diet-Induced Obese (DIO) Mice | Reduced food intake, body weight, and adiposity. Reversed HFD-induced increase in adipose tissue leptin mRNA. | medchemexpress.com |

Factors Leading to Clinical Development Discontinuation

Despite the initial promise, the clinical development of this compound and other first-generation CB1 receptor antagonists was halted. nih.gov This decision was not unique to this compound but was a class-wide consequence of issues observed with a similar drug, rimonabant (B1662492). wikipedia.orgnih.gov

The primary reason for the discontinuation of clinical trials for CB1 receptor antagonists, including this compound, was the emergence of significant central nervous system (CNS) side effects. nih.govnih.gov The forerunner of this class, rimonabant, was withdrawn from the market due to an increased risk of psychiatric adverse events, including anxiety, depression, and suicidal ideation. nih.govmdpi.com These CNS liabilities were considered a class-specific effect, meaning they were likely to be associated with any drug that acts as a CB1 receptor antagonist in the brain. nih.govnih.gov The CB1 receptors are highly expressed in the central nervous system and play a role in regulating mood and emotions. nih.govnih.govwikipedia.org Blocking these receptors, while effective for weight loss, was found to have unacceptable psychiatric consequences, leading to the termination of clinical development programs for compounds like this compound. nih.govresearchgate.net

Transition to Laboratory Research Focus and Research Utility

Following the cessation of its clinical development for therapeutic use, this compound found a new role as a valuable tool in laboratory research. wikipedia.org Its high potency and selectivity for the CB1 receptor make it an ideal compound for investigating the endocannabinoid system. wikipedia.orgmedchemexpress.com

This compound is now primarily used in scientific research for in vivo studies and to understand structure-activity relationships for novel CB1 antagonists. wikipedia.org Its utility extends to preclinical studies where it can be used to explore the physiological and pathological roles of the CB1 receptor. For instance, it has been used in research to differentiate between the central and peripheral effects of CB1 receptor blockade. nih.gov

Furthermore, the principles learned from compounds like this compound have influenced the development of new research tools. The development of radioligands, such as [11C]MePPEP, for use in positron emission tomography (PET) imaging allows for the in vivo assessment of CB1 receptors in the brain. nih.govnih.gov These imaging techniques are crucial for understanding receptor occupancy and guiding the development of future drugs with potentially improved safety profiles. nih.govmdpi.comscilit.com

Toxicological Mechanisms and Safety Research

Myotoxicity Investigations in Preclinical Models

Preclinical research involving ibipinabant has pointed towards a potential for muscle toxicity (myotoxicity), which was notably observed in a study involving dogs. nih.gov This finding prompted further investigation into the underlying mechanisms using various models.

Studies have indicated that this compound can induce cytotoxicity in myoblasts, the precursor cells to muscle fibers. nih.gov In vitro experiments using C2C12 murine myoblasts, a cell line used to model skeletal muscle, demonstrated that exposure to this compound leads to a significant decrease in cell viability. nih.gov This suggests a direct impact on the integrity of muscle cells, which could contribute to striated muscle degeneration. The process of muscle degeneration is a characteristic feature of myopathies and can be induced by various drugs. mdpi.commdpi.com

While specific preclinical studies focusing solely on this compound-induced cardiac myopathy are not extensively detailed in the provided results, the compound's mechanism of action involves mitochondrial dysfunction, a pathway implicated in various forms of heart muscle disease. mdpi.com The inhibition of crucial mitochondrial transporters by this compound affects cellular energy production, which is critical for highly active tissues like the heart. nih.govpatsnap.com Drug-induced mitochondrial impairment is a recognized cause of cardiotoxicity. mdpi.com

Elevated levels of muscle-derived enzymes in the blood are a common indicator of muscle damage. In preclinical studies with other peripherally selective CB1 receptor antagonists, plasma levels of enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH) were monitored. acs.org While not directly reporting on this compound, a study on a similar compound showed that treatment led to a notable decrease in circulating AST and ALT levels in a diet-induced obesity model. acs.org This highlights that monitoring serum enzyme activity is a standard method for assessing potential myotoxicity in this class of drugs.

Mitochondrial Dysfunction Pathway

A key mechanism identified for this compound-induced myotoxicity is its detrimental effect on mitochondrial function. nih.govnih.gov The compound has been shown to disrupt the crucial process of energy production within the mitochondria of muscle cells. nih.gov Investigations revealed that this compound exposure leads to an increase in cellular reactive oxygen species (ROS) and a decrease in the capacity for ATP production, without altering the activity of the primary enzyme complexes of the respiratory chain. nih.govnih.gov

A primary target of this compound's off-target effects is the adenine (B156593) nucleotide translocase (ANT), a protein located in the inner mitochondrial membrane. nih.govnih.govnih.gov ANT is essential for cellular energy metabolism as it facilitates the exchange of ADP from the cytoplasm for ATP produced within the mitochondria. patsnap.comnih.gov this compound has been identified as an inhibitor of this transport process. nih.govnih.gov By obstructing ANT-mediated ADP/ATP exchange, this compound disrupts the energy balance of the cell, leading to mitochondrial dysfunction and cytotoxicity. nih.govpatsnap.com This inhibition is considered a novel molecular mechanism underlying the myotoxicity observed with this compound. nih.govnih.gov

In vitro studies demonstrated that this compound significantly inhibits ANT-dependent mitochondrial ADP uptake. nih.govresearchgate.net This effect was confirmed in isolated bovine heart mitochondria. researchgate.net

Table 1: Effect of this compound on ANT-Dependent Mitochondrial ADP Uptake

| Condition | ADP Uptake (% of Vehicle Control) |

|---|---|

| Vehicle Control | 100% |

This table is based on findings that this compound administration led to a significant decrease in ANT-dependent ADP import. researchgate.net

In addition to inhibiting ANT, this compound also affects the voltage-dependent anion channel (VDAC). nih.govresearchgate.net VDAC is located on the outer mitochondrial membrane and is the primary pathway for metabolites like ADP and ATP to cross this barrier. nih.gov Research has shown that this compound inhibits VDAC-dependent mitochondrial ADP uptake. nih.govresearchgate.net

Experimental verification using isolated bovine heart mitochondria showed a significant decrease in VDAC-dependent ADP import upon direct application of this compound. researchgate.net This inhibition further contributes to the depletion of ADP within the mitochondrial matrix, hindering ATP synthesis. nih.gov

Table 2: Effect of this compound on VDAC-Dependent Mitochondrial ADP Uptake

| Condition | ADP Uptake (% of Vehicle Control) | Statistical Significance (p-value) |

|---|---|---|

| Vehicle Control | 100% | N/A |

This table is based on data showing a significant (p = 0.041) decrease in mitochondrial VDAC-dependent ADP import after direct application of this compound. researchgate.net

Reactive Oxygen Species Generation

Exposure to this compound has been demonstrated to induce the generation of reactive oxygen species (ROS). nih.govoup.com In a study utilizing C2C12 murine myoblasts, a significant, concentration-dependent increase in ROS was observed following an 8-hour exposure to the compound. nih.gov At the highest concentration tested (100 μM), this compound prompted a more than twofold increase in ROS generation compared to the vehicle control. nih.gov This elevation in oxidative stress is a key indicator of cellular damage and mitochondrial dysfunction.

ATP Production Impairment

A primary mechanism underlying this compound-induced toxicity is the impairment of mitochondrial ATP production. nih.govoup.com Research has shown a rapid, dose-dependent decrease in the maximal ATP production capacity in C2C12 myoblasts after just four hours of incubation with this compound. nih.gov This effect was not due to the inhibition of the catalytic activities of mitochondrial enzyme complexes I–V. oup.com Instead, further investigation identified the adenine nucleotide translocase (ANT), responsible for the exchange of ADP and ATP across the inner mitochondrial membrane, as the molecular target. oup.com By inhibiting ANT-mediated ADP/ATP exchange, this compound effectively curtails the cell's primary energy supply, leading to mitochondrial dysfunction.

Table 1: Effects of this compound on C2C12 Myoblasts

| Parameter | Observation | Incubation Period | Reference |

| Reactive Oxygen Species (ROS) | > 2-fold increase at 100 μM | 8 hours | nih.gov |

| Maximal ATP Production | Rapid, dose-dependent decrease | 4 hours | nih.gov |

Metabolic Dysregulation Induced by Toxicity

Preclinical studies, particularly in beagle dogs, have revealed that this compound can induce significant metabolic dysregulation, manifesting as a condition with features comparable to human ethylmalonic-adipic aciduria. nih.govoup.comresearchgate.net This toxicity appears to be an off-target effect, not directly related to the antagonism of the CB1R. nih.govoup.com

Alterations in Lipid and Carbohydrate Metabolism

This compound administration in beagle dogs led to notable disturbances in lipid and carbohydrate metabolism. nih.govoup.com Serum chemistry analysis of these animals showed decreased glucose levels alongside increased concentrations of non-esterified fatty acids and cholesterol. nih.govresearchgate.net These findings, coupled with the microscopic observation of lipid droplet accumulation in myofibers, point to a significant disruption in the metabolic processing of fats and sugars. nih.govoup.com In separate studies with Zucker diabetic fatty rats, this compound was also shown to significantly attenuate the rise in blood glucose and HbA1c over time. nih.gov

Metabolic Acidosis Occurrence

A key finding in toxicological studies of this compound in beagle dogs was the occurrence of metabolic acidosis. nih.govoup.comresearchgate.net This condition, characterized by an increase in acid in the body, was consistent with the observed disruptions in lipid and carbohydrate metabolism. nih.govresearchgate.net The development of metabolic acidosis is a serious systemic consequence of the mitochondrial toxicity induced by the compound.

Changes in Plasma Acylcarnitines and Urinary Metabolites

Metabonomic investigations have provided detailed insights into the metabolic perturbations caused by this compound. In beagle dogs, the compound induced significant changes in plasma acylcarnitines. nih.govoup.com Furthermore, analysis of urinary metabolites revealed elevated levels of several key intermediates of fatty acid metabolism. nih.gov These findings suggest that the toxicity of this compound in this animal model is consistent with the inhibition of multiple mitochondrial flavin-containing enzymes that are crucial for fatty acid oxidation. nih.govoup.com These enzymes converge at the level of the electron transfer flavoprotein (ETF) and ETF oxidoreductase. nih.govoup.com

Table 2: Urinary Metabolites Elevated by this compound in Beagle Dogs

| Metabolite | Reference |

| Ethylmalonate | nih.govoup.com |

| Methylsuccinate | nih.govoup.com |

| Adipate | nih.govoup.com |

| Suberate | nih.govoup.com |

| Hexanoylglycine | nih.govoup.com |

| Sarcosine | nih.govoup.com |

| Dimethylglycine | nih.govoup.com |

| Isovalerylglycine | nih.govoup.com |

| 2-Hydroxyglutarate | nih.govoup.com |

Structure Activity Relationship Sar Studies and Derivative Development

Rational Design of Modified Analogs

The foundational structure for Ibipinabant is the 1,5-diaryl-1H-pyrazole-3-carboxamide scaffold, which has been the subject of extensive SAR studies. nih.govnih.gov Research has established key structural requirements for potent and selective CB1 receptor antagonistic activity within this class of compounds. These include:

A para-substituted phenyl ring at the pyrazole's 5-position. acs.org

A carboxamide group at the 3-position. acs.org

A 2,4-dichlorophenyl substituent at the 1-position. acs.org

This compound itself features a 4-chlorophenyl group at position 5 and a unique N-methyl-N'-[(4-chlorophenyl)-sulfonyl]carboxamidine group at position 3. wikipedia.org Modifications based on this template have explored how altering substituents at these key positions can modulate affinity, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov For instance, studies on related pyrazole (B372694) derivatives showed that introducing different cycloalkyl groups or modifying the eastern amide portion of the molecule could yield potent CB1 antagonists, with some analogs exhibiting Kᵢ values of less than 5 nM. nih.govnih.gov These SAR explorations were fundamental in guiding the design of analogs with specific, desired properties, such as peripheral restriction. nih.govnih.gov

Development of Peripherally Restricted CB1R Modulators

To mitigate the central nervous system (CNS) side effects of first-generation CB1 antagonists, a major research effort was directed toward developing "second generation" peripherally restricted (PR) modulators. nih.govmdpi.com The rationale was that the beneficial metabolic effects of CB1 blockade are mediated, at least in part, by receptors in peripheral tissues like the liver, adipose tissue, and skeletal muscle, while the adverse psychiatric effects stem from action within the brain. nih.govacs.org

Analogs of this compound were specifically synthesized with functionalities designed to limit brain exposure while preserving the high receptor affinity and selectivity of the parent compound. nih.gov This approach aimed to replicate the metabolic benefits observed with agents like rimonabant (B1662492) and this compound but without the associated CNS liabilities, thereby offering a safer therapeutic alternative for metabolic disorders. nih.govnih.gov

Several medicinal chemistry strategies have been employed to prevent CB1 receptor antagonists from crossing the blood-brain barrier (BBB). nih.gov The primary approaches include:

Increasing Polar Surface Area (PSA): One of the most common methods is to significantly increase the molecule's topological polar surface area (TPSA). nih.govnih.gov Molecules with a high TPSA are less likely to passively diffuse across the lipophilic BBB. This has been a guiding principle in modifying the pyrazole scaffold of this compound and rimonabant. nih.govnih.gov

Introducing Permanent Charges: The synthesis of compounds with a permanent positive charge, such as pyridinium (B92312) salts, was explored. nih.gov The charge drastically reduces lipid membrane permeability, effectively trapping the compound in the periphery. However, this approach often resulted in a significant loss of potency at the CB1 receptor. nih.gov

Designing for Efflux Pump Recognition: Another strategy involves designing molecules that are actively transported out of the brain by efflux pumps, such as P-glycoprotein (P-gp). mdpi.comresearchgate.net By making a compound a substrate for these pumps, its concentration within the CNS is kept to a minimum.

The development of peripherally restricted analogs of this compound led to the identification of lead compounds JD-5006 and JD-5037. nih.gov These compounds were shown to have very limited presence in the brain while retaining potent inverse agonist activity at the CB1 receptor. nih.govnih.gov JD-5037, in particular, has been extensively characterized and demonstrated significant efficacy in preclinical models of metabolic disease. nih.govresearchgate.netnih.gov

In studies using mouse models of diet-induced obesity (DIO), JD-5037 was as effective as its brain-penetrant parent compound, this compound, at improving key metabolic parameters. nih.gov Chronic treatment with JD-5037 led to reductions in body weight, adiposity, and food intake. nih.govresearchgate.net Furthermore, it improved glucose tolerance, insulin (B600854) resistance, and hepatic steatosis (fatty liver). nih.govnih.gov Specifically, JD-5037 treatment has been shown to attenuate liver fibrosis and reduce collagen deposition in animal models. nih.gov These findings support the hypothesis that blocking peripheral CB1 receptors is sufficient to achieve many of the beneficial metabolic outcomes of global CB1 antagonists. nih.gov

Table 1: In Vitro and In Vivo Properties of this compound and its Peripherally Restricted Derivative JD-5037

| Compound | Property | Value/Result | Source |

|---|---|---|---|

| This compound (SLV319) | CB1 Receptor Binding (Ki) | 7.8 nM | medchemexpress.com |

| CB2 Receptor Binding (Ki) | 7943 nM (>1000-fold selective for CB1) | medchemexpress.com | |

| JD-5037 | CB1 Receptor Antagonism (IC50) | 1.5 nM | medkoo.com |

| Brain CB1R Occupancy (at 30 mg/kg) | 0% | nih.gov | |

| Effect in DIO Mice | Reduces body weight, hepatic steatosis, and improves insulin resistance | nih.gov |

The primary safety advantage of peripherally restricted CB1 modulators like JD-5006 and JD-5037 is the avoidance of the CNS-mediated side effects that halted the development of first-generation antagonists. nih.govnih.gov The neuropsychiatric effects, including anxiety and depression, are directly linked to the blockade of CB1 receptors in the brain. nih.govfrontiersin.org

By designing compounds with minimal brain penetration, the metabolic benefits can be separated from the central liabilities. nih.govresearchgate.net Tissue distribution and receptor occupancy studies confirmed that compounds like JD-5037 have little to no presence in the brain. nih.govnih.gov For example, while a brain-penetrant antagonist like rimonabant showed 87% occupancy of brain CB1 receptors at a therapeutic dose, JD-5037 showed zero percent occupancy. nih.gov This provides a strong mechanistic basis for the improved safety profile of these second-generation agents, making them a more viable option for the long-term treatment of metabolic diseases. nih.gov

Polypharmacology and Multi-Target Therapeutic Approaches

More recently, research has moved towards "third generation" CB1R antagonists, which employ polypharmacology or multi-target approaches. nih.govnih.gov This strategy acknowledges that complex diseases like tissue fibrosis often involve multiple pathological pathways, and that simultaneously engaging more than one therapeutic target may lead to greater efficacy than inhibiting a single pathway. nih.govnih.gov

An innovative example of a multi-target approach is the development of hybrid molecules that act as both a peripherally restricted CB1R antagonist and an inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov Both the CB1 receptor and iNOS are implicated in the pathology of liver fibrosis. nih.govnih.gov

Researchers designed an orally bioavailable, peripherally restricted CB1R antagonist that, after accumulating in the liver, releases a leaving group that functions as an iNOS inhibitor. nih.gov In mouse models of liver fibrosis, this dual-target hybrid inhibitor demonstrated superior antifibrotic efficacy compared to the administration of either a CB1R antagonist (rimonabant) or an iNOS inhibitor alone. nih.gov Crucially, this was achieved without inducing anxiety-like behaviors or significant CB1R occupancy in the CNS. nih.gov The hybrid inhibitor was able to target distinct iNOS-mediated profibrotic pathways that were independent of the CB1 receptor, showcasing the therapeutic gain of a multi-target strategy. nih.govnih.gov This approach holds potential for treating complex multifactorial disorders like fibrosis. nih.govnih.gov

Advanced Research Methodologies Applied to Ibipinabant Studies

Radioligand Binding Assays

Radioligand binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a specific receptor. nih.gov In the study of Ibipinabant, these assays have been crucial for determining its binding affinity (expressed as the Ki value) and selectivity for the cannabinoid CB1 receptor compared to the CB2 receptor.

Competitive radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells that were stably transfected to express human CB1 or CB2 receptors. medchemexpress.com In these experiments, a radiolabeled cannabinoid agonist, such as [3H]CP55,940, is used to occupy the receptors. researchgate.net The ability of this compound to displace this radioligand is measured across a range of concentrations, allowing for the calculation of its binding affinity. Research demonstrates that this compound is a highly potent and selective antagonist for the CB1 receptor, showing over 1000-fold greater selectivity for CB1 over CB2 receptors. medchemexpress.com

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Human CB1 Receptor | 7.8 nM | medchemexpress.com |

| Binding Affinity (Ki) | Human CB2 Receptor | 7943 nM | medchemexpress.com |

Electrophysiological Studies

Electrophysiological studies are used to investigate how a compound affects the electrical properties of cells, particularly neurons. nih.gov These techniques can measure changes in membrane potential, ion channel currents, and synaptic activity, providing insight into the functional consequences of receptor antagonism.

In the context of a CB1 antagonist like this compound, electrophysiological studies would typically be employed to observe its ability to block the effects of CB1 receptor agonists on neuronal function. For example, CB1 receptor activation is known to inhibit neurotransmitter release by modulating calcium and potassium channels. An antagonist like this compound would be expected to reverse or prevent these agonist-induced effects. While the general methodology is well-established for cannabinoid research, specific electrophysiological data for this compound were not detailed in the provided search results.

Metabonomic Technology Application

Metabonomic technology, or metabolomics, involves the comprehensive measurement of low-molecular-weight metabolites in biological samples. This approach provides a functional readout of the physiological state of an organism and can reveal the biochemical effects of a drug.

Investigative studies have utilized metabonomic technology to understand the metabolic consequences of this compound administration, particularly concerning its effects on fatty acid metabolism. These studies identified significant changes in the levels of various intermediates and metabolites. The findings demonstrated that this compound influences lipid and carbohydrate metabolism, as evidenced by alterations in specific metabolic markers in plasma and urine.

| Biological Fluid | Metabolites with Altered Levels | Reference |

|---|---|---|

| Plasma | Acylcarnitines | |

| Urine | Ethylmalonate, Methylsuccinate, Adipate, Suberate, Hexanoylglycine, Sarcosine, Dimethylglycine, Isovalerylglycine, 2-hydroxyglutarate |

In Silico Off-Target Prediction Modeling

In silico off-target prediction is a computational methodology used in the early stages of drug development to identify potential unintended interactions of a drug candidate with other biological targets. nih.govnih.gov This modeling uses algorithms and large databases of known compound-target interactions to predict the probability that a new molecule will bind to targets other than its intended one. nih.gov

The goal of this approach is to proactively identify potential liabilities that could lead to adverse effects, allowing for earlier and more cost-effective safety assessments. nih.govfrontiersin.org For a compound like this compound, in silico models would be used to screen its structure against a vast proteome to generate a profile of potential off-target interactions. This helps in understanding its broader pharmacological profile beyond the cannabinoid system. However, specific studies detailing the application of in silico off-target prediction modeling for this compound were not found in the search results.

Functional G-Protein Coupled Receptor Assays (e.g., [35S]-GTPγS assays)

While radioligand binding assays measure the affinity of a compound for a receptor, functional assays are required to determine the actual biological response produced by this binding (e.g., agonism, antagonism, or inverse agonism). For G-protein coupled receptors (GPCRs) like the CB1 receptor, the [35S]-GTPγS binding assay is a widely used functional technique. nih.govcreative-bioarray.com

This assay measures the activation of G-proteins, which is one of the earliest events in the GPCR signaling cascade. nih.gov An agonist binding to the receptor will stimulate the exchange of GDP for GTP on the Gα subunit; the use of the non-hydrolyzable GTP analog, [35S]-GTPγS, allows this activation to be quantified. creative-bioarray.com As an antagonist, this compound's activity is measured by its ability to block the stimulation of [35S]-GTPγS binding caused by a CB1 agonist. Furthermore, some CB1 antagonists like this compound also exhibit inverse agonism, meaning they can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist. nih.gov

Functional studies have confirmed this compound's antagonist activity. In one assay using CHO cells, this compound was shown to potently antagonize the arachidonic acid release induced by the CB1 agonist WIN-55212. medchemexpress.com

| Functional Assay | Finding | Value | Reference |

|---|---|---|---|

| Antagonism of Agonist-Induced Arachidonic Acid Release | This compound antagonized the effect of the CB1 agonist WIN-55212. | pA2 = 9.9 | medchemexpress.com |

Q & A

Q. What methodologies are recommended for assessing Ibipinabant's CB1 receptor antagonism in vitro?

To evaluate this compound's CB1 antagonism, employ radioligand binding assays using [³H]-CP-55,940 to measure displacement (Ki = 7.8 nM) . Functional assays like cAMP modulation (via forskolin stimulation) or β-arrestin recruitment assays can confirm inverse agonism. Ensure selectivity testing against CB2 receptors (Ki >7,943 nM) using analogous protocols .

Q. What in vivo models are appropriate for evaluating this compound’s metabolic effects?

Use Zucker diabetic fatty (ZDF) rats to study glucose homeostasis and β-cell preservation. Key metrics include:

- Oral glucose tolerance tests (OGTT) to measure fasting glucose reduction (61% at 10 mg/kg) .

- HbA1c levels (50% decrease) and pancreatic insulin content (76% increase) .

- Body weight monitoring to distinguish central vs. peripheral CB1 effects .

Q. Table 1: Key In Vivo Findings for this compound (10 mg/kg)

| Parameter | Change vs. Control | Reference |

|---|---|---|

| Fasting glucose (OGTT) | -61% | |

| HbA1c | -50% | |

| Non-fasting insulin | +71% | |

| Pancreatic insulin area | +40% |

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability) or off-target effects . Mitigate by:

Q. What strategies are employed to design peripherally restricted CB1 antagonists based on this compound’s scaffold?

Modify the N-methyl group to enhance polar surface area and reduce blood-brain barrier (BBB) penetration:

- Replace with N-L-valinamide (JD-5037), improving peripheral restriction while retaining CB1 affinity (Ki <10 nM) .

- Validate BBB exclusion via brain-plasma ratio assays and cerebrospinal fluid sampling .

Q. How should researchers analyze contradictory findings in this compound’s β-cell preservation across studies?

Contradictions may stem from model variability (e.g., ZDF rats vs. human islet cultures). Apply:

- Multivariate regression to control for confounders (e.g., baseline insulin levels, dosing duration) .

- Histological validation (e.g., β-cell mass quantification via insulin immunohistochemistry) .

Q. What methodologies identify off-target effects contributing to this compound’s mitochondrial toxicity?

- KRIPO binding site similarity analysis : Compare this compound’s pharmacophore to mitochondrial targets (e.g., ANT1) .

- Docking simulations to predict interactions with ANT1’s adenine nucleotide-binding site .

- In vitro mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to confirm dysfunction .

Q. What protocols ensure reproducibility in this compound’s effects on glucose homeostasis?

- Standardized animal models : Use male ZDF rats aged 12–14 weeks with matched baseline glucose .

- Triplicate experiments : Perform ≥3 independent trials with controlled diet/housing .

- Blinded data analysis : Assign glucose measurements to independent reviewers .

Methodological Frameworks

Q. How to utilize computational tools like PLATO for this compound-based drug design?

- Bioactivity profiling : Input this compound’s structure into PLATO to predict target engagement and scaffold modifications (e.g., sulfonyl group replacements) .

- Peripheral restriction optimization : Screen analogs for physicochemical properties (e.g., logP <3) to minimize BBB penetration .

Q. How to formulate PICOT-compliant hypotheses for this compound studies?

Example:

- Population (P) : Zucker diabetic fatty rats.

- Intervention (I) : 10 mg/kg this compound (oral).

- Comparison (C) : Vehicle vs. JD-5037 (peripherally restricted control).

- Outcome (O) : HbA1c reduction after 8 weeks.

- Time (T) : 8-week intervention .

Data Contradiction & Validation

Q. What statistical approaches resolve conflicts in this compound’s mitochondrial toxicity data?

- Meta-analysis : Pool data from preclinical trials to identify dose-dependent trends .

- Sensitivity analysis : Exclude outliers (e.g., studies using non-GLP compound batches) .

Q. Table 2: Mitochondrial Toxicity Risk Assessment

| Assay Type | Outcome | Reference |

|---|---|---|

| KRIPO similarity score | High for ANT1 | |

| ANT1 binding affinity | IC50 = 1.2 µM | |

| In vitro respiration | 18% inhibition at 10 µM |

Q. Key Resources for Replication

- Structural data : Access this compound’s NMR, HPLC, and MS spectra via MedKoo Biosciences .

- In vivo protocols : Refer to Rohrbach et al. (2012) for ZDF rat methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.